Bis[(butan-2-yl)oxy](dimethyl)stannane
Description
Bis(butan-2-yl)oxystannane is an organotin compound with the molecular formula C₁₀H₂₄O₂Sn. Structurally, it features a central tin atom bonded to two methyl groups and two butan-2-yloxy (secondary alkoxy) groups. Organotin compounds are widely utilized in industrial applications, including as catalysts in polyurethane foam production, stabilizers for PVC, and intermediates in organic synthesis. The butan-2-yloxy substituents in this compound likely influence its reactivity, solubility, and thermal stability compared to analogs with bulkier or longer-chain substituents.
Properties
CAS No. |
62720-33-6 |
|---|---|
Molecular Formula |
C10H24O2Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
di(butan-2-yloxy)-dimethylstannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-3-4(2)5;;;/h2*4H,3H2,1-2H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
VAGAJGGJFYCRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Sn](C)(C)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxystannane typically involves the reaction of dimethyltin dichloride with butan-2-ol in the presence of a base. The reaction proceeds as follows:
(CH3)2SnCl2+2C4H9OH→(CH3)2Sn(OC4H9)2+2HCl
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxystannane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(butan-2-yl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are formed.
Reduction: Lower oxidation state tin compounds are produced.
Substitution: New organotin compounds with different alkyl or aryl groups are synthesized.
Scientific Research Applications
Bis(butan-2-yl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical properties.
Mechanism of Action
The mechanism of action of Bis(butan-2-yl)oxystannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity : The target compound has simpler alkoxy substituents, resulting in a lower molecular weight compared to acyloxy-substituted analogs. This may enhance its volatility and reactivity in catalytic applications.
- Solubility : Longer acyloxy chains (e.g., 1-oxotetradecyl in ) increase lipophilicity, making such compounds less water-soluble but more compatible with organic matrices.
Reactivity and Stability
- Hydrolysis Sensitivity : Acyloxy-substituted stannanes (e.g., ) are prone to hydrolysis due to ester-like linkages, releasing carboxylic acids and tin oxides. In contrast, the alkoxy groups in Bis(butan-2-yl)oxystannane may confer greater hydrolytic stability, though secondary alkoxy groups are still more reactive than tertiary analogs.
- Thermal Stability : Shorter alkoxy chains (butan-2-yl vs. tetradecyl) likely reduce thermal stability, as bulkier substituents sterically protect the tin center from decomposition.
Toxicity and Hazards
Organotin compounds exhibit toxicity profiles dependent on substituent structure:
- Acute Toxicity : The acyloxy-substituted stannane in is classified for acute oral toxicity (H302) and respiratory irritation (H335). Bis(butan-2-yl)oxystannane, with smaller alkoxy groups, may exhibit higher acute toxicity due to increased bioavailability, though direct data are unavailable.
- Environmental Impact : Long-chain acyloxy stannanes (e.g., ) may persist in ecosystems due to hydrophobicity, whereas the target compound’s shorter chains could result in faster degradation.
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